N-(2-methoxy-4-nitrophenyl)-3,5-dimethylbenzamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)-3,5-dimethylbenzamide is an organic compound characterized by the presence of a benzamide core substituted with methoxy, nitro, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-3,5-dimethylbenzamide typically involves the reaction of 2-methoxy-4-nitroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong bases in an aprotic solvent.
Major Products Formed:
Oxidation: N-(2-hydroxy-4-nitrophenyl)-3,5-dimethylbenzamide.
Reduction: N-(2-amino-4-methoxyphenyl)-3,5-dimethylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction processes or modulation of gene expression.
Comparison with Similar Compounds
- N-(2-methoxy-4-nitrophenyl)propanamide
- N-(2-methoxy-4-nitrophenyl)carbamate
Comparison: N-(2-methoxy-4-nitrophenyl)-3,5-dimethylbenzamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, as well as the dimethyl substitution on the benzamide core. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3,5-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-6-11(2)8-12(7-10)16(19)17-14-5-4-13(18(20)21)9-15(14)22-3/h4-9H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRGUXMTURARHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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